3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde
Overview
Description
“3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C16H22N4 . It is related to the class of compounds known as pyrazoles .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “this compound”, often involves a multi-step process. For instance, one method involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of glacial acetic acid and ethanol . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H22N4 . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been synthesized and evaluated as sphingosine kinase-1 (SphK1) inhibitors . The compounds were subjected to docking analysis and fluorescence quenching to evaluate their binding affinities .Scientific Research Applications
Synthesis and Biological Screening
Fused Pyran Derivatives Synthesis
This compound was used in synthesizing a novel combinatorial library of fused pyran derivatives, showing promising in vitro antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).
Thiazolidine-2,4-diones Synthesis
It was also utilized in creating a series of thiazolidine-2,4-diones, which displayed significant antibacterial and antifungal properties, especially against gram-positive bacteria and certain fungi (Aneja, Lohan, Arora, Sharma, & Aneja, 2011).
Structural and Characterization Studies
Structural Elucidation
The compound played a role in the synthesis of various molecular structures, enabling detailed crystallographic analysis and understanding of molecular interactions (Kumar, Yathirajan, Manju, Kalluraya, Rathore, & Glidewell, 2019).
Crystal Structure Analysis
It was also key in the preparation of derivatives whose crystal structures were determined, providing insights into molecular arrangements and interactions (Xu & Shi, 2011).
Antimicrobial and Anticancer Applications
Antimicrobial Activity
A variety of compounds synthesized using this chemical demonstrated antimicrobial activity, particularly against gram-positive bacteria and fungi, highlighting its potential in drug discovery (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
Potential Anticancer Agents
Research has also explored its use in creating compounds with cytotoxic activity against human cancer cell lines, indicating its potential in cancer treatment (Alam, Alam, Panda, & Rahisuddin, 2017).
Mechanism of Action
Future Directions
Pyrazole derivatives, including “3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde”, hold promise for future research due to their diverse biological activities . For instance, they have been studied for their potential as SphK1 inhibitors, which could have implications for the treatment of various diseases .
Properties
IUPAC Name |
3-methyl-1-phenyl-5-piperidin-1-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-15(12-20)16(18-10-6-3-7-11-18)19(17-13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWITZAFBANDFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351463 | |
Record name | 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5499-70-7 | |
Record name | 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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